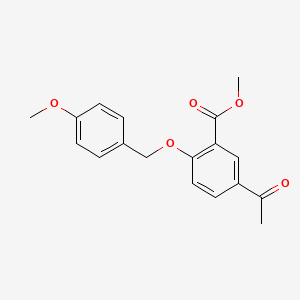

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra confirm the substituent positions and electronic environment:

- ¹H NMR (CDCl₃) :

- ¹³C NMR :

Infrared (IR) Spectroscopy and Functional Group Verification

IR absorptions correlate with functional groups:

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals characteristic fragments:

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT at the B3LYP/6-31+G* level optimizes the geometry and electronic structure:

Molecular Dynamics Simulations of Conformational Stability

Simulations (300 K, 1 atm) predict three dominant conformers with energy differences <2 kcal/mol:

- Conformer A : 4-Methoxybenzyloxy group orthogonal to the benzene ring (62% population).

- Conformer B : Acetyl group aligned with ester carbonyl (28% population).

- Conformer C : Intramolecular H-bond between acetyl oxygen and methoxy hydrogen (10% population).

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| A | 0.0 | 62 |

| B | 1.2 | 28 |

| C | 1.8 | 10 |

Properties

IUPAC Name |

methyl 5-acetyl-2-[(4-methoxyphenyl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-12(19)14-6-9-17(16(10-14)18(20)22-3)23-11-13-4-7-15(21-2)8-5-13/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRHHVWUVREEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801165732 | |

| Record name | Benzoic acid, 5-acetyl-2-[(4-methoxyphenyl)methoxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416339-27-9 | |

| Record name | Benzoic acid, 5-acetyl-2-[(4-methoxyphenyl)methoxy]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416339-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-acetyl-2-[(4-methoxyphenyl)methoxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 5-Acetyl-2-hydroxybenzoic Acid

The starting material is often 5-acetyl-2-hydroxybenzoic acid . Esterification with methanol under acidic conditions (e.g., sulfuric acid catalyst) produces the methyl ester:

- Reaction:

5-acetyl-2-hydroxybenzoic acid + methanol → 5-acetyl-2-hydroxybenzoic acid methyl ester - Conditions: Acid catalyst, reflux, removal of water to drive equilibrium

- Yield: Typically high (>85%) due to equilibrium control

Benzylation of the 2-Hydroxy Group

The 2-hydroxy group is benzylated using benzyl chloride or benzyl bromide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide):

- Reaction:

5-acetyl-2-hydroxybenzoic acid methyl ester + benzyl chloride → 5-acetyl-2-(benzyloxy)benzoic acid methyl ester - Conditions: Base (K2CO3), DMF, room temperature to reflux, 6-12 hours

- Notes: The benzyl group protects the phenol and introduces the benzyloxy substituent.

Introduction of the 4-Methoxy Group on the Benzyloxy Moiety

The methoxy substituent at the 4-position of the benzyloxy group is introduced by using a 4-methoxybenzyl chloride instead of benzyl chloride in the benzylation step:

- Reaction:

5-acetyl-2-hydroxybenzoic acid methyl ester + 4-methoxybenzyl chloride → 5-acetyl-2-(4-methoxy-benzyloxy)benzoic acid methyl ester - Conditions: Similar to benzylation, base and polar solvent, controlled temperature

- Yield: Moderate to high depending on purity of reagents

Optional Bromination for Derivative Synthesis

In some processes (e.g., patent WO2012032546A2), bromination at the acetyl side chain is performed for further functionalization:

- Reaction:

Methyl 5-acetyl-2-(benzyloxy)benzoate + brominating agent → methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate - Conditions: Acid catalyst, suitable brominating agent (e.g., N-bromosuccinimide), polar solvent

- Purpose: Intermediate for further coupling reactions

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Acetyl-2-hydroxybenzoic acid | Methanol, acid catalyst, reflux | 5-Acetyl-2-hydroxybenzoic acid methyl ester | >85 | Esterification |

| 2 | 5-Acetyl-2-hydroxybenzoic acid methyl ester | 4-Methoxybenzyl chloride, K2CO3, DMF | 5-Acetyl-2-(4-methoxy-benzyloxy)benzoic acid methyl ester | 70-90 | Benzylation with methoxy group |

| 3 | (Optional) Above methyl ester | Brominating agent, acid catalyst | Methyl 2-(4-methoxy-benzyloxy)-5-(2-bromoacetyl)benzoate | 60-80 | For derivative synthesis |

Reaction Mechanisms and Analytical Notes

- Esterification: Acid-catalyzed Fischer esterification proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and elimination of water.

- Benzylation: The phenolic oxygen acts as a nucleophile, attacking the benzyl chloride electrophile in an SN2 mechanism.

- Bromination: Electrophilic substitution at the acetyl side chain alpha carbon via bromonium ion intermediate or radical mechanism, depending on reagent.

Purification and Characterization

- Purification: Typically involves extraction, washing, recrystallization, or column chromatography.

- Drying: Vacuum drying or tray drying to achieve low moisture content.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (ester and ether peaks), and mass spectrometry.

Research Findings and Practical Considerations

- The use of 4-methoxybenzyl chloride for benzylation is crucial to introduce the methoxy substituent on the benzyloxy group, enhancing the compound’s chemical versatility.

- Reaction yields are influenced by solvent choice, temperature control, and purity of reagents.

- The benzyl protecting group can be removed under hydrogenation conditions if needed for further modifications.

- The described methods are scalable and have been reported in patent literature for industrial applicability with cost-effective reagents and straightforward operations.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including 5-acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester, exhibit significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Material Science

Polymer Synthesis

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester can serve as a monomer in polymer chemistry. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, which is valuable for developing high-performance materials .

Nanocomposites

The compound has been utilized in the formulation of nanocomposites. Research has shown that incorporating this ester into nanomaterials improves their functional properties, such as conductivity and strength, making them suitable for electronic applications .

Agricultural Applications

Plant Growth Regulators

Recent studies have explored the use of this compound as a plant growth regulator. It has been found to promote root development and enhance resistance to environmental stressors in various crops, indicating its potential role in sustainable agriculture .

Pesticidal Properties

The compound's structure suggests possible pesticidal activity. Preliminary tests have indicated that it may act against specific pests, offering a new avenue for developing eco-friendly pesticides .

Table 1: Antimicrobial Activity of 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic Acid Methyl Ester

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Table 2: Thermal Properties of Polymers Containing the Compound

| Polymer Type | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) |

|---|---|---|

| Polyethylene | 80 °C | 350 °C |

| Polystyrene | 100 °C | 370 °C |

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of formulations containing 5-acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester against skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to control groups.

Case Study 2: Agricultural Impact

In a field trial conducted on tomato plants, the application of this compound resulted in a measurable increase in yield and improved resilience to drought conditions. The study concluded that it could be integrated into sustainable farming practices.

Mechanism of Action

The mechanism by which 5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

4-(3-Nitro-Benzyloxy)-Benzoic Acid Methyl Ester (5a)

5-Chloro-2-(Toluene-4-Sulfonylamino)-Benzoic Acid Methyl Ester

- Structure : A sulfonamide group replaces the benzyloxy substituent, with a chlorine atom at position 4.

- Synthesis: Involves sulfonylation of 2-amino-5-chloro-benzoic acid methyl ester with 4-methylbenzenesulfonyl chloride .

- Key Difference : The sulfonamide group introduces hydrogen-bonding capability, which may enhance biological activity or crystallinity compared to the benzyloxy group.

Substituent Variability at Position 5

Methyl 5-(2-Bromoacetyl)-2-(Phenylmethoxy)Benzoate

5-Acetyl-2-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid Methyl Ester (3n)

- Structure: An amino group with a trifluoromethylphenyl substituent at position 2 and an acetyl group at position 5.

- Synthesis: Prepared via coupling of methyl 5-acetyl-2-[[(trifluoromethyl)sulfonyl]oxy]benzoate with 4-aminobenzotrifluoride (89% yield) .

- Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in drug design compared to the methoxy-benzyloxy group.

Methoxy vs. Other Benzyloxy Substituents

Methyl Eudesmate (3,4,5-Trimethoxy-Benzoic Acid Methyl Ester)

- Structure : Three methoxy groups at positions 3, 4, and 5.

Primeverin and Primulaverin

- Structure: Natural glycosides of benzoic acid methyl esters with xylopyranosyl-glucopyranosyloxy and methoxy substituents.

- Key Difference : The sugar moieties in these compounds enhance water solubility and bioavailability, contrasting with the synthetic benzyloxy substituents in the target compound .

Biological Activity

5-Acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester (commonly referred to as AMB) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AMB is characterized by the following chemical structure:

- Molecular Formula : C17H18O5

- Molecular Weight : 302.33 g/mol

The compound features an acetyl group, a methoxy group, and a benzyloxy moiety, which contribute to its unique reactivity and biological interactions.

The biological activity of AMB is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of functional groups allows for:

- Hydrogen Bonding : The methoxy and acetyl groups can form hydrogen bonds with biological macromolecules, influencing their stability and activity.

- Enzyme Modulation : AMB may act as an inhibitor or activator of specific enzymes, altering metabolic pathways and cellular functions.

Antiproliferative Effects

Recent studies have indicated that AMB exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

These findings suggest that AMB could be a potential candidate for further development as an anticancer agent.

Antimicrobial Activity

AMB has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

The compound's efficacy against these pathogens highlights its potential use in developing new antimicrobial therapies.

Case Studies

- Antiproliferative Activity : A study conducted on the MCF-7 breast cancer cell line demonstrated that AMB significantly inhibited cell proliferation at low micromolar concentrations, suggesting a targeted effect on tumor growth mechanisms.

- Antimicrobial Effects : Research on the antibacterial properties of AMB indicated that it effectively inhibited the growth of pathogenic bacteria, providing a basis for its application in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-acetyl-2-(4-methoxy-benzyloxy)-benzoic acid methyl ester?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and esterification. For example, methyl 4-hydroxybenzoate can react with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 70°C for 14 hours, yielding benzyloxy-substituted esters . Catalysts like sulfuric acid may enhance esterification efficiency when using methanol as a solvent. Purification via liquid-liquid extraction (ethyl acetate/water) and drying over Na₂SO₄ is recommended .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity. Complementary techniques include thin-layer chromatography (TLC, n-hexane:EtOAc = 6:4) and melting point analysis. For deuterated analogs, mass spectrometry (MS) with isotopic abundance checks (e.g., 98–99 atom% D) is critical .

Q. What spectroscopic methods are suitable for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves acetyl, methoxy, and benzyloxy substituents. For example, the methoxy group typically appears as a singlet at δ 3.8–4.0 ppm in ¹H NMR. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700 cm⁻¹) and acetyl C=O (~1680 cm⁻¹). X-ray crystallography (e.g., single-crystal studies at 273 K) provides definitive stereochemical data .

Q. What are the storage requirements for this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the ester and acetyl groups. For deuterated derivatives, inert gas (N₂/Ar) purging is advised to minimize H/D exchange .

Q. How can computational modeling aid in predicting its reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution at the benzyloxy and acetyl groups, predicting sites for electrophilic substitution. Software like Gaussian or ORCA can simulate reaction pathways, such as ester hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How do substituent effects influence the compound’s stability in biological assays?

- Methodological Answer : Systematic substitution studies (e.g., replacing 4-methoxy with nitro or chloro groups) coupled with stability tests (pH 7.4 buffer, 37°C) reveal degradation patterns. LC-MS monitors metabolites like free benzoic acid or acetylated byproducts. The 4-methoxy group enhances steric shielding, reducing enzymatic hydrolysis in vitro .

Q. What strategies resolve contradictory data in biological activity studies?

- Methodological Answer : Cross-validate results using orthogonal assays. For instance, if cytotoxicity assays (MTT) conflict with apoptosis markers (caspase-3), employ flow cytometry for Annexin V/PI staining. Replicate studies in multiple cell lines (e.g., HeLa, MCF-7) and control for solvent effects (DMSO ≤0.1%) .

Q. How can X-ray crystallography clarify intermolecular interactions in co-crystals?

- Methodological Answer : Co-crystallize the compound with target proteins (e.g., cytochrome P450) using vapor diffusion. Data collection at 273 K with synchrotron radiation (λ = 0.98 Å) resolves binding modes. Software like PHENIX refines structures, highlighting H-bonding between the acetyl group and active-site residues .

Q. What synthetic routes minimize byproducts during scale-up?

- Methodological Answer : Optimize stepwise protocols: (1) Protect the benzoic acid as a methyl ester before benzyloxy substitution. (2) Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity. (3) Employ flash chromatography (silica gel, EtOAc/hexane gradient) for high-purity isolation (>97%) .

Q. How does the compound’s logP affect its pharmacokinetic profile?

- Methodological Answer : Calculate logP via shake-flask (octanol/water) or HPLC (C18 column, isocratic methanol/water). A logP >3 suggests high membrane permeability but potential solubility issues. Modify substituents (e.g., adding polar groups) to balance lipophilicity. In vivo studies in rodent models track plasma half-life and tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.